molecular formula C4H10N2O2 B13579272 3-Aminopropyl carbamate

3-Aminopropyl carbamate

Cat. No.: B13579272
M. Wt: 118.13 g/mol
InChI Key: OUHPEQFMFIKJQZ-UHFFFAOYSA-N
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Description

3-Aminopropyl carbamate is an organic compound with the molecular formula C4H10N2O2 It is a derivative of carbamic acid and is characterized by the presence of an amino group attached to a propyl chain, which is further linked to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopropyl carbamate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanol with phosgene or its derivatives to form the corresponding carbamate. Another method includes the reaction of 3-aminopropylamine with carbon dioxide and an alkylating agent in the presence of a base such as cesium carbonate .

Industrial Production Methods: In industrial settings, the continuous synthesis of carbamates from carbon dioxide and amines is gaining popularity due to its efficiency and environmental benefits. This method employs 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive, allowing for the direct utilization of carbon dioxide under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopropyl carbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ureas or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include ureas, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 3-aminopropyl carbamate exerts its effects involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the PI3K/AKT/mTOR pathway, leading to apoptosis in cancer cells . This pathway is crucial for cell growth and survival, and its inhibition can effectively reduce tumor proliferation.

Comparison with Similar Compounds

Uniqueness: 3-Aminopropyl carbamate is unique due to its specific combination of an amino group and a carbamate group, which provides distinct reactivity and versatility in various chemical reactions

Properties

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

3-aminopropyl carbamate

InChI

InChI=1S/C4H10N2O2/c5-2-1-3-8-4(6)7/h1-3,5H2,(H2,6,7)

InChI Key

OUHPEQFMFIKJQZ-UHFFFAOYSA-N

Canonical SMILES

C(CN)COC(=O)N

Origin of Product

United States

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